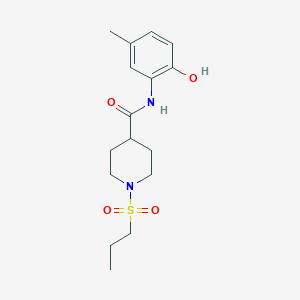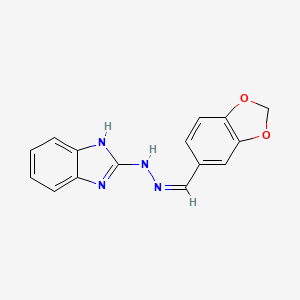
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as HPP-22, is a potent and selective blocker of the GluN2B subunit of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. HPP-22 is a valuable tool for studying the function of NMDA receptors and their role in various physiological and pathological processes.
Mecanismo De Acción
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide selectively blocks the GluN2B subunit of NMDA receptors by binding to a specific site on the receptor. This binding prevents the opening of the ion channel, thereby inhibiting the influx of calcium ions into the cell. This inhibition of calcium influx has been shown to play a critical role in the neuroprotective effects of this compound in various models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the excitotoxicity associated with excessive activation of NMDA receptors, thereby reducing neuronal damage and death. This compound has also been shown to improve cognitive function in various animal models of neurological disorders, including stroke and traumatic brain injury. Additionally, this compound has been shown to have analgesic effects in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is a valuable tool for studying the function of NMDA receptors and their role in various physiological and pathological processes. Its selectivity for the GluN2B subunit of NMDA receptors makes it a useful tool for investigating the specific role of this subunit in various processes. However, this compound has some limitations in lab experiments. Its potency and selectivity for GluN2B-containing NMDA receptors may limit its ability to investigate the role of other subunits of NMDA receptors. Additionally, the high cost of this compound may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide. One area of research is the development of more selective and potent blockers of GluN2B-containing NMDA receptors. Another area of research is the investigation of the role of GluN2B-containing NMDA receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the use of this compound in combination with other drugs may provide new therapeutic strategies for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 2-hydroxy-5-methylbenzenesulfonamide with propionyl chloride to yield N-(2-hydroxy-5-methylphenyl) propionamide. This intermediate is then reacted with piperidine-4-carboxylic acid to form N-(2-hydroxy-5-methylphenyl)-1-(propylcarbamoyl)-4-piperidinecarboxamide. Finally, the propylcarbamoyl group is replaced with a propylsulfonyl group using sulfonyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been extensively used in scientific research to investigate the function of NMDA receptors. It has been shown to selectively block the GluN2B subunit of NMDA receptors, which is predominantly expressed in the forebrain and plays a critical role in synaptic plasticity and learning and memory. This compound has been used to study the role of GluN2B-containing NMDA receptors in various physiological and pathological processes, including stroke, epilepsy, and chronic pain.
Propiedades
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-10-23(21,22)18-8-6-13(7-9-18)16(20)17-14-11-12(2)4-5-15(14)19/h4-5,11,13,19H,3,6-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUGUJNCLQBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methyl-2-pyridinyl)piperazine](/img/structure/B5434983.png)
![3-fluoro-4-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5434990.png)
![1-[3-(4-methoxyphenyl)acryloyl]-3-phenylpyrrolidine](/img/structure/B5434995.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5435007.png)
![N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B5435025.png)
![4-(5-{[6-(ethoxycarbonyl)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5435026.png)
![N-(1-adamantylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5435030.png)
![2-(3-pyridinyl)-N-[2-(2-thienyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5435038.png)
![2-(methyl{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)ethanol](/img/structure/B5435043.png)
![ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5435047.png)
![(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazol-2-yl)methanol hydrochloride](/img/structure/B5435051.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5435059.png)
![7-(2,3-dimethoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5435065.png)